4-Chloro-2-(3,5-dicarboxyphenyl)benzoic acid
Description
4-Chloro-2-(3,5-dicarboxyphenyl)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a chloro group and two carboxylic acid groups attached to a biphenyl structure
Properties
IUPAC Name |
5-(2-carboxy-5-chlorophenyl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO6/c16-10-1-2-11(15(21)22)12(6-10)7-3-8(13(17)18)5-9(4-7)14(19)20/h1-6H,(H,17,18)(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKISLCAWFUBCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691895 | |
| Record name | 5-Chloro[1,1'-biphenyl]-2,3',5'-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261984-81-9 | |
| Record name | 5-Chloro[1,1'-biphenyl]-2,3',5'-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3,5-dicarboxyphenyl)benzoic acid typically involves multi-step organic reactions. One common method starts with the chlorination of 2-(3,5-dicarboxyphenyl)benzoic acid. The reaction is carried out under controlled conditions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction mixture is then heated to facilitate the substitution of a hydrogen atom with a chlorine atom on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(3,5-dicarboxyphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Anhydrides or esters of the original compound.
Reduction: 2-(3,5-dicarboxyphenyl)benzoic acid.
Substitution: Derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
4-Chloro-2-(3,5-dicarboxyphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3,5-dicarboxyphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The chloro and carboxylic acid groups play a crucial role in its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(3,5-dicarboxyphenyl)benzoic acid
- 5-Chloro-2-(3,5-dicarboxyphenyl)benzoic acid
- 4-Bromo-2-(3,5-dicarboxyphenyl)benzoic acid
Uniqueness
4-Chloro-2-(3,5-dicarboxyphenyl)benzoic acid is unique due to the specific positioning of the chloro and carboxylic acid groups, which influence its chemical reactivity and biological activity. The presence of the chloro group at the 4-position enhances its potential for substitution reactions, making it a versatile intermediate in organic synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
